An In-depth Technical Guide to Oxypressin: Chemical Structure, Biological Activity, and Experimental Protocols
An In-depth Technical Guide to Oxypressin: Chemical Structure, Biological Activity, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oxypressin, also known as [Phe³]oxytocin, is a synthetic analogue of the neurohormone oxytocin (B344502). In this molecule, the isoleucine residue at position 3 of the oxytocin peptide sequence is substituted with a phenylalanine. This modification significantly influences its biological activity, particularly its affinity for the oxytocin receptor and its uterotonic potency. This technical guide provides a comprehensive overview of the chemical structure of Oxypressin, its known biological activities with comparative data for oxytocin, and detailed experimental protocols for its synthesis and bioactivity assessment. Furthermore, it elucidates the presumed signaling pathways activated by Oxypressin through the oxytocin receptor.
Chemical Structure of Oxypressin
Oxypressin is a cyclic nonapeptide with a disulfide bridge between the two cysteine residues at positions 1 and 6. Its molecular formula is C₄₆H₆₄N₁₂O₁₂S₂ and it has a molecular weight of 1057.2 g/mol .
Amino Acid Sequence: H-Cys(1)-Tyr-Phe-Gln-Asn-Cys(1)-Pro-Leu-Gly-NH₂[1]
IUPAC Name: (2S)-1-[(4R,7S,10S,13S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]pyrrolidine-2-carboxamide
Below is a 2D representation of the chemical structure of Oxypressin.
Biological Activity and Data Presentation
Table 1: Receptor Binding Affinity of Oxytocin
| Receptor | Ligand | Kᵢ (nM) | Species | Reference |
| Oxytocin Receptor | Oxytocin | 7.8 | Human | [2] |
| Vasopressin V1a Receptor | Oxytocin | 45 | Human | [2] |
Table 2: Pharmacokinetic Parameters of Oxytocin
| Parameter | Value | Species | Route | Reference |
| Half-life (t½) | 3-5 min | Human | IV | [3] |
| Metabolic Clearance Rate | 15-20 mL/kg/min | Human | IV | [3] |
| Volume of Distribution | 0.3 L/kg | Human | IV | [4] |
Experimental Protocols
Solid-Phase Synthesis of Oxypressin
This protocol is adapted from established methods for the solid-phase synthesis of oxytocin and its analogues.[5][6]
Workflow for Solid-Phase Peptide Synthesis of Oxypressin
Methodology:
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Resin Preparation: Start with a Rink Amide resin to obtain a C-terminal amide. Swell the resin in dimethylformamide (DMF) for 1-2 hours.
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Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin by treating with 20% piperidine (B6355638) in DMF for 20 minutes.
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Amino Acid Coupling: Couple the Fmoc-protected amino acids sequentially, starting from the C-terminus (Glycine). Use a coupling reagent such as HBTU/HOBt or HATU in the presence of a base like N,N-diisopropylethylamine (DIPEA) in DMF. The coupling reaction is typically carried out for 1-2 hours. The sequence for Oxypressin is: Gly, Leu, Pro, Cys(Trt), Asn(Trt), Gln(Trt), Phe, Tyr(tBu), Cys(Trt).
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Washing: After each deprotection and coupling step, wash the resin thoroughly with DMF to remove excess reagents and byproducts.
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Cleavage and Deprotection: Once the peptide chain is fully assembled, cleave the peptide from the resin and simultaneously remove the acid-labile side-chain protecting groups (Trt for Cys and Asn/Gln, tBu for Tyr) using a cleavage cocktail, typically consisting of trifluoroacetic acid (TFA), triisopropylsilane (B1312306) (TIS), and water (e.g., 95:2.5:2.5 v/v/v).
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Cyclization: After cleavage, precipitate the linear peptide in cold diethyl ether. The crude linear peptide is then dissolved in a dilute aqueous solution and the disulfide bond is formed by oxidation. This can be achieved by adjusting the pH to ~8.5 and stirring in the presence of an oxidizing agent like hydrogen peroxide or potassium ferricyanide.
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Purification: Purify the crude cyclic peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.
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Characterization: Confirm the identity and purity of the final product by mass spectrometry (to verify the molecular weight) and analytical RP-HPLC.
Uterine Contraction Assay
This protocol describes a general method to assess the uterotonic activity of Oxypressin, which can be adapted from established protocols for oxytocin.[7][8]
Experimental Workflow for Uterine Contraction Assay
Methodology:
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Tissue Preparation: Euthanize a female rat pre-treated with estrogen to sensitize the uterine tissue. Isolate the uterine horns and place them in cold Krebs-Henseleit solution.
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Mounting: Cut longitudinal strips of the uterus (approximately 2 cm in length) and mount them in an organ bath containing Krebs-Henseleit solution maintained at 37°C and continuously gassed with 95% O₂ / 5% CO₂.
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Equilibration: Apply a resting tension of approximately 1 gram to the tissue strips and allow them to equilibrate for at least 60 minutes, with regular washing every 15 minutes.
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Dose-Response Curve: After equilibration, add increasing concentrations of Oxypressin to the organ bath in a cumulative manner. Record the contractile response for each concentration until a maximal response is achieved.
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Data Recording: Record the isometric contractions using a force-displacement transducer connected to a data acquisition system.
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Data Analysis: Measure the amplitude and frequency of contractions. Plot the concentration-response curve and calculate the EC₅₀ (the concentration that produces 50% of the maximal response) and the maximal response (Eₘₐₓ).
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Comparison: For a comparative study, perform the same experiment with oxytocin to determine its EC₅₀ and Eₘₐₓ under the same conditions.
Signaling Pathways
Oxypressin, as an analogue of oxytocin, is presumed to exert its biological effects by binding to and activating the oxytocin receptor (OTR), a G-protein coupled receptor (GPCR). The primary signaling pathway activated by the OTR in myometrial cells involves the Gαq/11 protein, leading to an increase in intracellular calcium concentration and subsequent smooth muscle contraction.
Oxytocin Receptor Signaling Pathway
Pathway Description:
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Receptor Binding: Oxypressin binds to the extracellular domain of the oxytocin receptor.
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G-Protein Activation: This binding induces a conformational change in the receptor, leading to the activation of the associated Gαq/11 protein.
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PLC Activation: The activated Gαq/11 stimulates phospholipase C (PLC).
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Second Messenger Generation: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).
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Calcium Release: IP₃ binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytoplasm.
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PKC Activation: DAG, along with the increased intracellular Ca²⁺, activates protein kinase C (PKC).
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Muscle Contraction: The elevated intracellular Ca²⁺ concentration is the primary trigger for the contraction of myometrial smooth muscle cells. PKC also contributes to the contractile response.
Conclusion
Oxypressin serves as an important tool for structure-activity relationship studies of the oxytocin receptor. Its reduced biological activity compared to oxytocin highlights the critical role of the isoleucine residue at position 3 for optimal receptor binding and activation. The experimental protocols and signaling pathway information provided in this guide offer a foundational resource for researchers investigating the pharmacology of oxytocin analogues and the development of novel therapeutics targeting the oxytocin system. Further quantitative studies are warranted to fully characterize the binding kinetics and in vivo pharmacokinetic profile of Oxypressin.
References
- 1. Importance of the third amino acid residue of oxytocin for its action on isolated rat uterus: study of relationship between hormone conformation and activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Oxytocin-Oxytocin Receptor System and Its Antagonists as Tocolytic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The pharmacokinetics of oxytocin as they apply to labor induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetic and pharmacologic properties of antiuterotonic oxytocin analogs in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fmoc Solid Phase Peptide Synthesis of Oxytocin and Analogues | Springer Nature Experiments [experiments.springernature.com]
- 6. Fmoc Solid Phase Peptide Synthesis of Oxytocin and Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. reprocell.com [reprocell.com]
- 8. Oxytocin, prostaglandins, and contractility of the human uterus at term pregnancy - PubMed [pubmed.ncbi.nlm.nih.gov]
